Cas no 27423-79-6 (2-(3-fluorophenyl)-1H-imidazole)
2-(3-Fluorophenyl)-1H-imidazole is a fluorinated heterocyclic compound featuring an imidazole core substituted with a 3-fluorophenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and bioavailability, while the imidazole moiety offers versatile reactivity for further functionalization. Its well-defined synthesis and high purity ensure reproducibility in applications such as drug discovery and material science. The compound's balanced lipophilicity and electron-withdrawing characteristics make it particularly useful in designing bioactive molecules, including kinase inhibitors and antimicrobial agents. Suitable for controlled reactions, it serves as a reliable building block in medicinal chemistry.
27423-79-6 structure
Product Name:2-(3-fluorophenyl)-1H-imidazole
CAS No:27423-79-6
MF:C9H7FN2
MW:162.163685083389
CID:275231
PubChem ID:316816
Update Time:2025-06-07
2-(3-fluorophenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole,2-(3-fluorophenyl)-
- 2-(3-fluorophenyl)-1H-imidazole
- 2-m-Fluorphenylimidazol
- 3-fluoro-(1H-imidazol-2-yl)benzene
- Itaconicacid
- NSC245205
- F8884-5344
- SCHEMBL1688521
- JAHNSTQSQJOJLO-UHFFFAOYSA-N
- 27423-79-6
- AKOS010225819
- DTXSID30311777
- NCGC00374423-01
- NSC-245205
- 2-(3-FLUORO-PHENYL)-1H-IMIDAZOLE
-
- Inchi: 1S/C9H7FN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12)
- InChI Key: JAHNSTQSQJOJLO-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1=NC=CN1
Computed Properties
- Exact Mass: 162.05900
- Monoisotopic Mass: 162.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Boiling Point: 344.9±25.0 °C at 760 mmHg
- Flash Point: 119.1±12.0 °C
- Refractive Index: 1.579
- PSA: 28.68000
- LogP: 2.21580
2-(3-fluorophenyl)-1H-imidazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2-(3-fluorophenyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330713-100mg |
2-(3-Fluorophenyl)-1H-imidazole |
27423-79-6 | 95%+ | 100mg |
$373 | 2021-06-16 | |
| Chemenu | CM330713-250mg |
2-(3-Fluorophenyl)-1H-imidazole |
27423-79-6 | 95%+ | 250mg |
$594 | 2021-06-16 | |
| Chemenu | CM330713-1g |
2-(3-Fluorophenyl)-1H-imidazole |
27423-79-6 | 95%+ | 1g |
$1427 | 2021-06-16 | |
| TRC | F171626-100mg |
2-(3-fluorophenyl)-1h-imidazole |
27423-79-6 | 100mg |
$ 230.00 | 2022-06-05 | ||
| TRC | F171626-500mg |
2-(3-fluorophenyl)-1h-imidazole |
27423-79-6 | 500mg |
$ 890.00 | 2022-06-05 | ||
| TRC | F171626-1g |
2-(3-fluorophenyl)-1h-imidazole |
27423-79-6 | 1g |
$ 1340.00 | 2022-06-05 | ||
| Chemenu | CM330713-100mg |
2-(3-Fluorophenyl)-1H-imidazole |
27423-79-6 | 95%+ | 100mg |
$265 | 2024-07-28 | |
| Chemenu | CM330713-250mg |
2-(3-Fluorophenyl)-1H-imidazole |
27423-79-6 | 95%+ | 250mg |
$392 | 2024-07-28 | |
| Chemenu | CM330713-1g |
2-(3-Fluorophenyl)-1H-imidazole |
27423-79-6 | 95%+ | 1g |
$1097 | 2024-07-28 | |
| Life Chemicals | F8884-5344-0.25g |
2-(3-fluorophenyl)-1H-imidazole |
27423-79-6 | 95%+ | 0.25g |
$252.0 | 2023-09-05 |
2-(3-fluorophenyl)-1H-imidazole Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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